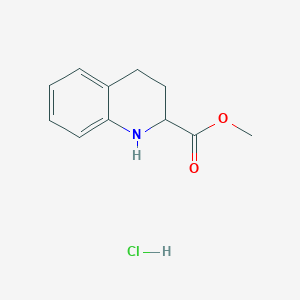

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride

Overview

Description

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules

Biochemical Analysis

Biochemical Properties

Tetrahydroquinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biochemical context in which it is present.

Cellular Effects

It is known that tetrahydroquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride typically involves the following steps:

-

Cyclization Reaction: : The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through various methods, including Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

-

Esterification: : The next step is the esterification of the carboxylic acid group. This is usually done by reacting the carboxylic acid with methanol in the presence of a strong acid like hydrochloric acid to form the methyl ester.

-

Hydrochloride Formation: : Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and by-products.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of pharmaceuticals.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives with varying degrees of saturation.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride can be compared with other similar compounds, such as:

Quinoline Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

Tetrahydroquinoline Derivatives: These are closely related compounds with varying degrees of saturation and substitution patterns, leading to different chemical and biological properties.

List of Similar Compounds

- Quinoline

- 1,2,3,4-Tetrahydroquinoline

- Methylquinoline

- Hydroxyquinoline

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quinoline derivatives.

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a compound with notable biological activities attributed to its unique chemical structure. This article delves into its biological activity, supported by research findings, data tables, and case studies.

This compound has the molecular formula and a molecular weight of 227.69 g/mol. The compound features a tetrahydroquinoline structure combined with a carboxylate group, enhancing its solubility and biological applicability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant agent, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Neuroprotective Effects : The compound has been linked to neuroprotective activities, potentially offering therapeutic benefits for neurodegenerative diseases .

- Anticancer Properties : Emerging research highlights its potential in cancer therapy through various mechanisms of action .

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors that are crucial in cellular processes related to oxidative stress and cell proliferation. However, detailed elucidation of these pathways requires further investigation.

Comparative Analysis

A comparative analysis with similar compounds reveals the uniqueness of this compound:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Tetrahydroquinoline | Antioxidant and neuroprotective |

| 1-Methyl-1H-indole-2-carboxylic acid | Indole | Antimicrobial properties |

| Tetrahydroisoquinoline | Isoquinoline | Potential analgesic effects |

| Quinolone | Quinoline | Broad-spectrum antibacterial activity |

This table illustrates that while other compounds share structural similarities, this compound has distinct properties that may contribute to its diverse biological activities .

Case Study 1: Antioxidant Activity

A study conducted by researchers demonstrated the antioxidant capacity of this compound through various assays measuring reactive oxygen species (ROS) scavenging ability. Results indicated significant reductions in ROS levels in treated cell lines compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at low concentrations (MIC values), suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects demonstrated that treatment with this compound reduced neuronal apoptosis in models of oxidative stress-induced damage. This finding supports its potential application in neurodegenerative disease therapies.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCFAFBVBOGXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372647 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-26-2 | |

| Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78348-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.